Sodium selenate decahydrate
Description
Evolution of Research Perspectives on Sodium Selenate (B1209512) Decahydrate (B1171855)
The scientific journey of sodium selenate is intrinsically linked to the discovery of the element selenium itself. Jöns Jacob Berzelius first identified selenium in 1817, and shortly after, he prepared sodium selenate. wikipedia.orgwikipedia.org Early research focused on the fundamental chemical and physical properties of selenium compounds. semanticscholar.org One of the initial industrial applications for sodium selenate was in glass manufacturing, where it was used to impart a red color or to decolorize glass by counteracting the green tint from iron impurities. wikipedia.orgspectrumchemical.com
Historically, interest in selenium compounds was also driven by their toxicological properties. pharmanord.com However, the narrative began to shift significantly in the mid-20th century with the discovery of selenium's role as an essential trace element in biological systems. nih.gov This discovery pivoted research towards understanding the function of selenium compounds, including sodium selenate, in biochemistry and nutrition. pharmanord.comnih.gov
In recent decades, research has expanded into more specialized areas. Structural chemistry studies, using techniques like Extended X-ray Absorption Fine Structure (EXAFS) and Large Angle X-ray Scattering (LAXS), have provided detailed insights into the molecular arrangement of sodium selenate decahydrate. vulcanchem.com These studies have characterized the tetrahedral structure of the selenate ion and the influence of water molecules on its bond lengths and angles in both solid and aqueous states. vulcanchem.comresearchgate.net The crystal structure is isotypic with sodium chromate (B82759) decahydrate and sodium sulfate (B86663) decahydrate, featuring octahedrally coordinated sodium cations linked into chains, with selenate tetrahedra situated between them. researchgate.net
Modern research continues to explore its applications, from its use as a fertilizer in agriculture to fortify crops with selenium, to its investigation as a potential therapeutic agent. wikipedia.orgtaylorandfrancis.com For instance, recent studies have explored its role in activating protein phosphatase 2A (PP2A), an enzyme involved in cellular processes, which has led to clinical investigations for neurodegenerative diseases. bmj.comtaylorandfrancis.comtheaftd.org
Table 1: Physicochemical Properties of this compound
vulcanchem.comchemister.ru| Property | Value | Reference |
|---|---|---|
| Chemical Formula | Na₂SeO₄·10H₂O | |
| Molar Mass | 369.10 g/mol |
Interdisciplinary Significance in Contemporary Chemical Sciences
The significance of this compound in modern chemical sciences is multifaceted, spanning environmental, agricultural, materials, and medicinal chemistry.
In environmental chemistry , sodium selenate is a key species in the study of selenium's biogeochemical cycle. olisystems.com Its high solubility makes it mobile in aquatic systems, and understanding its transport and transformation is crucial for managing selenium levels in water, as selenium contamination can be a concern from mining and agricultural activities. olisystems.comthermofisher.com Research focuses on its speciation, reduction to less mobile forms like selenite (B80905) and elemental selenium, and its interaction with various environmental matrices. olisystems.com
In agricultural chemistry , sodium selenate is utilized for the biofortification of crops. wikipedia.orgtaylorandfrancis.com As an accessible source of selenium for plants, it can be applied to soils or as a foliar spray to increase the selenium content of food and feed, thereby addressing selenium deficiency in human and livestock populations. wikipedia.orgnih.govallmultidisciplinaryjournal.com Comparative studies often show that selenate is more readily taken up by plants than selenite, another common inorganic selenium form. allmultidisciplinaryjournal.com
In materials science , while the anhydrous form is used in glass production, the hydrated form is important for research into crystal growth and hydration phenomena. wikipedia.orgresearchgate.net Its structural similarity to sodium sulfate has made it a subject of comparative crystallographic studies, which help in understanding the principles of hydrate (B1144303) formation and the role of hydrogen bonding in crystal structures. researchgate.net
In the realm of medicinal and biochemical research , sodium selenate has emerged as a compound of interest. It is studied for its ability to modulate the activity of specific enzymes. taylorandfrancis.com A significant area of investigation is its role as an activator of protein phosphatase 2A (PP2A), which has implications for cellular signaling pathways. taylorandfrancis.comtheaftd.org This has spurred research into its potential as a disease-modifying agent in conditions characterized by tau protein hyperphosphorylation, such as certain neurodegenerative disorders. bmj.comelifesciences.org
Table 2: Crystal Structure Data for this compound
chemister.ru| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P 1 21/c 1 |
Structure
2D Structure
Properties
IUPAC Name |
disodium;selenate;decahydrate | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.H2O4Se.10H2O/c;;1-5(2,3)4;;;;;;;;;;/h;;(H2,1,2,3,4);10*1H2/q2*+1;;;;;;;;;;;/p-2 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVNFQRMDPFYPC-UHFFFAOYSA-L | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.[O-][Se](=O)(=O)[O-].[Na+].[Na+] | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H20Na2O14Se | |
| Source | PubChem | |
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Related CAS |
13410-01-0 (Parent) | |
| Record name | Sodium selenate decahydrate | |
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DSSTOX Substance ID |
DTXSID50143673 | |
| Record name | Sodium selenate decahydrate | |
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Molecular Weight |
369.10 g/mol | |
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Physical Description |
White solid; [Merck Index] White crystals; mp = 35 deg C; [Sigma-Aldrich MSDS] | |
| Record name | Sodium selenate decahydrate | |
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CAS No. |
10102-23-5 | |
| Record name | Sodium selenate decahydrate | |
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| Record name | Sodium selenate decahydrate | |
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| Record name | disodium decahydrate selenate | |
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| Record name | SODIUM SELENATE DECAHYDRATE | |
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Synthesis Methodologies and Crystallization Dynamics
Controlled Synthesis Routes for Hydrated Sodium Selenate (B1209512) Forms
The synthesis of sodium selenate typically involves the oxidation of selenium. A common method begins with the oxidation of elemental selenium using nitric acid to produce selenous acid (H₂SeO₃). This acid is then neutralized with a base, such as sodium hydroxide (B78521), to form sodium selenite (B80905) (Na₂SeO₃). Subsequent oxidation of the sodium selenite, often with hydrogen peroxide in a basic medium, yields sodium selenate (Na₂SeO₄). The final step to obtain the decahydrate (B1171855) form involves the controlled crystallization from an aqueous solution, typically by cooling a saturated solution to a temperature below 32.4 °C, the transition temperature to the anhydrous form. wikipedia.orgwikipedia.org
The general chemical equations for this process are: Se + 2HNO₃ → H₂SeO₃ + 2NO₂ H₂SeO₃ + 2NaOH → Na₂SeO₃ + 2H₂O Na₂SeO₃ + H₂O₂ → Na₂SeO₄ + H₂O
The formation of the decahydrate is highly dependent on temperature. Above 32.4 °C, the anhydrous form of sodium sulfate (B86663) is more stable, a characteristic mirrored by the analogous sodium selenate system due to their isotypic nature. wikipedia.org Therefore, precise temperature control during crystallization is crucial for selectively producing the decahydrate form.
Investigating Crystallization Kinetics and Thermodynamics
The crystallization of sodium selenate decahydrate from an aqueous solution is a complex process governed by the principles of nucleation and crystal growth. These phenomena are, in turn, influenced by thermodynamic driving forces and kinetic barriers.
Nucleation and Growth Mechanisms of this compound
The initial step in crystallization is nucleation, the formation of stable crystalline nuclei from a supersaturated solution. This can occur homogeneously, where nuclei form spontaneously within the bulk solution, or heterogeneously, where nucleation is initiated on foreign surfaces such as dust particles or container walls. The rate of nucleation is a critical parameter that dictates the number of crystals formed and, consequently, their final size distribution. Generally, the nucleation rate increases with increasing supersaturation. researchgate.net
Once stable nuclei are formed, they begin to grow by the incorporation of solute molecules from the surrounding solution onto their crystal lattice. The growth rate is also dependent on the level of supersaturation. At low supersaturations, crystal growth may be dominated by the integration of individual ions or molecules at screw dislocations on the crystal surface, a mechanism known as spiral growth. At higher supersaturations, two-dimensional nucleation on the crystal surface can become the dominant growth mechanism. researchgate.netnih.gov
While specific kinetic data for this compound is not abundant in publicly available literature, the principles governing the crystallization of analogous salts like sodium sulfate decahydrate provide valuable insights. For sodium sulfate decahydrate, studies have shown a parabolic dependence of growth rate on supersaturation at low levels, transitioning to a linear dependence at higher supersaturations. researchgate.net Given the isotypic nature of these compounds, similar behavior can be anticipated for this compound.
Influence of Temperature and Supersaturation on Crystal Morphology
The external shape, or morphology, of a crystal is a macroscopic expression of its internal crystal structure and is significantly influenced by the conditions of its growth, primarily temperature and supersaturation.
Temperature: Temperature affects both the solubility of the salt and the kinetics of crystal growth. Generally, higher temperatures lead to increased solubility and faster growth rates. In the case of this compound, temperature is a critical factor in determining the hydration state of the resulting crystals. As previously mentioned, crystallization above 32.4 °C will favor the formation of the anhydrous salt.
Supersaturation: The level of supersaturation is a key determinant of crystal morphology. At low supersaturation, crystal growth is slow and orderly, often resulting in well-formed, faceted crystals that are close to their equilibrium morphology. As supersaturation increases, the growth rate accelerates, which can lead to the development of less regular crystal habits. Very high levels of supersaturation can promote dendritic growth, where the crystals develop tree-like branches due to diffusion-limited growth at the crystal corners and edges.
While specific studies detailing the morphological changes of this compound crystals with varying temperature and supersaturation are limited, the general trends observed for other aqueous salt systems are expected to apply.
Isotypic Relationships and Crystallization with Analogous Salts
The structural similarities between the selenate (SeO₄²⁻) and sulfate (SO₄²⁻) anions lead to significant isotypic relationships between their corresponding salts. This has profound implications for their co-crystallization behavior.
Co-crystallization Studies with Sodium Sulfate Decahydrate and Chromate (B82759) Analogs
This compound is isostructural with sodium sulfate decahydrate (Glauber's salt), meaning they have the same crystal structure. wikipedia.orgresearchgate.net This structural similarity allows for the formation of solid solutions, where selenate ions can substitute for sulfate ions in the crystal lattice over a wide range of compositions. This phenomenon is known as isomorphous substitution. saimm.co.za
Studies on the co-crystallization of sodium selenate and sodium sulfate have demonstrated that the distribution of the selenate between the solid and liquid phases is influenced by the presence of other ions. For instance, the presence of sodium chloride has been shown to promote the uptake of selenium into sodium sulfate crystals. saimm.co.zaresearchgate.net The distribution coefficient, which quantifies the partitioning of an impurity between the crystal and the solution, is a key parameter in understanding and controlling the purity of the crystallized product.
Information on the co-crystallization of this compound with sodium chromate decahydrate (Na₂CrO₄·10H₂O) is less prevalent in the literature. However, given that sodium chromate also forms a decahydrate, it is plausible that some degree of co-crystallization could occur, though the extent would depend on the specific thermodynamic and kinetic factors governing the ternary Na₂SeO₄-Na₂CrO₄-H₂O system.
Impact of Impurities on Crystallization Behavior
The presence of impurities in the crystallization medium can have a significant impact on the nucleation, growth, and morphology of this compound crystals. Impurities can be broadly classified into two categories: those that are incorporated into the crystal lattice and those that are not.
Incorporated Impurities: As discussed in the context of co-crystallization, ions with similar size and charge to the constituent ions of sodium selenate (Na⁺ and SeO₄²⁻) can be incorporated into the crystal lattice through isomorphous substitution. This is particularly relevant for the sulfate anion due to its similarity to the selenate anion.
Non-Incorporated Impurities: Impurities that are not incorporated into the crystal lattice can still affect the crystallization process by adsorbing onto the crystal surfaces. This adsorption can block active growth sites, thereby inhibiting the crystal growth rate. The extent of this inhibition depends on the nature of the impurity, its concentration, and the specific crystal faces it interacts with. Such selective adsorption can also lead to a modification of the crystal habit, as the growth rates of different crystal faces are affected to varying degrees. For example, certain organic additives have been shown to act as crystal habit modifiers in the crystallization of other inorganic salts. researchgate.net
Structural Elucidation and Advanced Crystallography
Single-Crystal X-ray Diffraction Analysis of Sodium Selenate (B1209512) Decahydrate (B1171855)
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. Through the analysis of the diffraction pattern produced when a single crystal is exposed to an X-ray beam, a complete model of the crystal lattice can be constructed.
Studies have shown that sodium selenate decahydrate is isotypic with the corresponding decahydrate forms of sodium sulfate (B86663) (Na₂SO₄·10H₂O) and sodium chromate (B82759) (Na₂CrO₄·10H₂O). dergipark.org.traip.org The analysis of a single crystal of Na₂SeO₄·10H₂O at a temperature of 100 K revealed its crystallographic parameters. The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. researchgate.net
The specific space group was identified as P 1 2₁/c 1 (or P2₁/c in standard notation), which is a common centrosymmetric space group. researchgate.net The unit cell parameters, which define the dimensions and shape of the smallest repeating unit in the crystal, have been precisely determined and are detailed in the table below. researchgate.net
Table 1: Crystallographic Data for this compound at 100 K
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| a | 11.5758(6) Å |
| b | 10.4911(5) Å |
| c | 12.9570(7) Å |
| α | 90° |
| β | 107.995(3)° |
| γ | 90° |
| Cell Volume | 1496.56(14) ų |
Data sourced from the Crystallography Open Database. researchgate.net
The crystal structure of this compound is composed of distinct coordination environments for the sodium cations and the selenate anions, all linked by the extensive presence of water molecules. The asymmetric unit of the crystal contains two unique sodium cations, one selenate tetrahedron, and ten water molecules. dergipark.org.traip.org
Both sodium cations (Na⁺) are octahedrally coordinated, exclusively by water molecules, forming [Na(H₂O)₆]⁺ complexes. dergipark.org.traip.org These individual octahedra share edges to condense into infinite zigzag chains that extend parallel to the usc.edu crystal direction. This arrangement creates a cationic, hydrated backbone for the structure. dergipark.org.traip.org
The selenate anion (SeO₄²⁻) maintains its regular tetrahedral geometry. These tetrahedra are positioned in the spaces between the polyhedral sodium-water chains, along with two additional water molecules that are not directly coordinated to the sodium cations. dergipark.org.traip.org The primary ionic interactions are between the positively charged [Na(H₂O)₆]⁺ chains and the negatively charged SeO₄²⁻ anions, which are mediated by an extensive network of hydrogen bonds.
Hydrogen bonding plays a critical role in consolidating the crystal structure of this compound. An intricate and extensive network of medium-strength O—H⋯O hydrogen bonds connects all components of the lattice. dergipark.org.traip.org
These hydrogen bonds occur between:
The water molecules that coordinate the sodium ions.
The oxygen atoms of the selenate tetrahedra.
The two uncoordinated ("interstitial") water molecules. dergipark.org.traip.org
This complex web of interactions ensures the stability of the three-dimensional structure by linking the cationic zigzag chains to the selenate anions and the interstitial water molecules. dergipark.org.traip.org This network is crucial for the integrity of the hydrated crystal and dictates its physical properties.
Powder X-ray Diffraction (PXRD) Investigations
Powder X-ray diffraction is a versatile technique used for the analysis of polycrystalline materials. It is instrumental for identifying crystalline phases, assessing sample purity, and extracting microstructural information such as crystallite size.
PXRD provides a characteristic diffraction pattern, or "fingerprint," for a crystalline solid. Each compound possesses a unique set of d-spacings (the distance between atomic planes) and corresponding peak intensities, allowing for its unambiguous identification. dergipark.org.tr For sodium selenate, PXRD analysis shows well-defined, sharp, and narrow peaks, which is indicative of its crystalline nature. dergipark.org.trusc.edu
This technique is routinely used to confirm the phase purity of a sample. The presence of extraneous peaks in a diffractogram would indicate contamination with other crystalline phases. pnas.org For hydrated salts like this compound, PXRD can distinguish between different hydration states (e.g., decahydrate vs. anhydrous) and is used to ensure the correct phase has been synthesized. nih.gov A study on anhydrous sodium selenate identified significant diffraction peaks at 2θ values of 18.43°, 22.55°, 27.30°, and 28.43°, among others, which correspond to a specific set of d-spacings used for its identification. dergipark.org.trusc.edu
Table 2: Representative PXRD Peaks for Crystalline Sodium Selenate (Anhydrous)
| 2θ (°) | d-spacing (Å) |
|---|---|
| 18.43 | 4.81 |
| 22.55 | 3.94 |
| 27.30 | 3.27 |
| 28.43 | 3.14 |
| 31.05 | 2.88 |
| 32.68 | 2.74 |
Data from a study on anhydrous sodium selenate, illustrating the use of PXRD for phase identification. dergipark.org.trusc.edu
Beyond phase identification, the profile shape of diffraction peaks in a PXRD pattern contains valuable microstructural information. The width of the peaks is inversely related to the size of the coherent diffracting domains, known as crystallites. Broader peaks generally signify smaller crystallites or the presence of lattice strain. dergipark.org.trusc.edu
The average crystallite size can be estimated using the Scherrer equation: G = kλ / (β cosθ) where G is the crystallite size, k is a dimensionless shape factor (typically ~0.9), λ is the X-ray wavelength, β is the full-width at half-maximum (FWHM) of the diffraction peak, and θ is the Bragg angle. usc.edu
Analysis of anhydrous sodium selenate powder using this method determined the crystallite size to be in the range of 28.75 to 49.97 nm, with a calculated average of 41.25 nm. dergipark.org.trusc.edu Such microstructural analysis is crucial in materials science, as properties like dissolution rate and chemical reactivity can be influenced by crystallite size and surface area. dergipark.org.tr
Comparative Structural Studies of Hydrated Selenates and Sulfates
The structural relationship between hydrated selenate and sulfate compounds is a well-documented area of crystal chemistry, primarily characterized by the principle of isomorphism. This principle states that different compounds can crystallize in the same structure. Many metal selenates form crystals that are isomorphous with their corresponding sulfate counterparts. researchgate.net This tendency is rooted in the similar tetrahedral geometry and charge of the selenate (SeO₄²⁻) and sulfate (SO₄²⁻) anions. However, significant structural distinctions arise from the differing sizes of the central selenium and sulfur atoms.
A quintessential example of this isomorphism is found in the comparison of this compound (Na₂SeO₄·10H₂O) and sodium sulfate decahydrate (Na₂SO₄·10H₂O), also known as mirabilite. Research confirms that these salts are isomorphous, possessing highly hydrated crystal structures, the same space group, and very similar unit-cell parameters. researchgate.netnih.govnih.gov Both compounds crystallize in the monoclinic space group P2₁/c. nih.govnih.gov In the decahydrate structure, the sodium cations are octahedrally coordinated exclusively by water molecules, forming edge-sharing zigzag chains. nih.govcore.ac.uk The selenate or sulfate tetrahedra are situated between these chains, connected through a complex network of hydrogen bonds. nih.gov
Table 1: Comparative Crystallographic Data for Decahydrates A comparison of the unit cell parameters for this compound and sodium sulfate decahydrate, determined at 100 K and 120 K respectively.
| Parameter | Na₂SeO₄·10H₂O (at 100 K) | Na₂SO₄·10H₂O (at 120 K) |
|---|---|---|
| Formula | H₂₀Na₂O₁₄Se | H₂₀Na₂O₁₄S |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 11.599(2) | 11.47(0) |
| b (Å) | 10.421(2) | 10.3515(12) |
| c (Å) | 12.899(3) | 12.759(2) |
| β (°) | 107.69(3) | 107.815(15) |
| Volume (ų) | 1485.1(5) | 1442.3(4) |
While the decahydrates are clearly isomorphous, the relationship becomes more complex with other hydrates. A notable peculiarity arises with the metastable "heptahydrate" forms. Extensive studies have revealed that while sodium sulfate forms a true heptahydrate (Na₂SO₄·7H₂O), the corresponding selenate compound is actually a heptahemihydrate, containing 7.5 molecules of water (Na₂SeO₄·7.5H₂O). researchgate.netnih.govresearchgate.net
Crucially, these two compounds are not isomorphous. nih.gov Na₂SO₄·7H₂O crystallizes in the tetragonal space group P4₁2₁2, whereas Na₂SeO₄·7.5H₂O adopts a monoclinic structure with the space group C2/c. nih.govresearchgate.net This difference highlights that while isomorphism is common, it is not universal, and subtle changes in anion size and hydration can lead to entirely different crystal packing arrangements. nih.gov Despite their different structures, it has been observed that crystals of Na₂SO₄·7H₂O can act as a nucleus for the crystallization of Na₂SeO₄·7.5H₂O from a supersaturated solution, a phenomenon attributed to similarities in certain structural fragments within their respective crystal lattices. nih.govunionchem.org
Table 2: Comparative Crystallographic Data for Metastable Hydrates Crystallographic data for sodium selenate heptahemihydrate and sodium sulfate heptahydrate, both determined at 120 K, highlighting their structural differences.
| Parameter | Na₂SeO₄·7.5H₂O (at 120 K) | Na₂SO₄·7H₂O (at 120 K) |
|---|---|---|
| Formula | H₁₅Na₂O₁₁.₅Se | H₁₄Na₂O₁₁S |
| Crystal System | Monoclinic | Tetragonal |
| Space Group | C2/c | P4₁2₁2 |
| a (Å) | 8.330(2) | 7.321(2) |
| b (Å) | 15.759(3) | 7.321(2) |
| c (Å) | 13.886(3) | 22.213(5) |
| β (°) | 93.39(3) | 90 |
| Volume (ų) | 1819.5(7) | 1191.1(5) |
The comparative analysis extends to the behavior of these ions in aqueous solution. Studies using techniques such as Large Angle X-ray Scattering (LAXS) show that the hydration shells of the two anions differ. researchgate.netrsc.org On average, each oxygen atom in a sulfate ion hydrogen-bonds to three water molecules, whereas each oxygen in a selenate ion binds to an average of only two water molecules. researchgate.net Upon hydration in solution, the bond lengths for both anions increase slightly compared to their solid-state distances. researchgate.netrsc.org For the selenate ion, the mean Se-O bond distance expands from approximately 1.634 Å in solids to about 1.643-1.657 Å in aqueous solution. researchgate.netrsc.org
Table 3: Comparison of Anion Properties in Aqueous Solution A summary of key structural parameters for selenate and sulfate ions when hydrated in an aqueous environment.
| Property | Selenate (SeO₄²⁻) | Sulfate (SO₄²⁻) |
|---|---|---|
| Mean M-O Bond Length (hydrated, Å) | ~1.657 | Longer than in solid state |
| Avg. H-bonded H₂O per O atom | 2 | 3 |
| Hydration Shell Geometry | Symmetric | Symmetric |
The tendency for selenates to form hydrates with different, often higher, water content than their sulfate analogs is a recurring theme. researchgate.net This can give rise to a greater variety of hydrated crystal forms in selenate systems compared to sulfate systems. researchgate.net The study of more complex systems, such as organically templated uranyl sulfates and selenates, further reveals the limits of this isomorphism. In these intricate structures, isotypic phases are confirmed in only about 12% of cases, indicating that the structural architecture is highly dependent on the interplay between the anion and the organic cation. mdpi.com
Advanced Spectroscopic and Analytical Characterization
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for probing the vibrational modes of molecules. For sodium selenate (B1209512) decahydrate (B1171855), it provides specific information about the selenate anion and the water of hydration.
Vibrational Band Assignments for Se-O Stretching and Hydrate (B1144303) Components
The FT-IR spectrum of sodium selenate is characterized by a strong and sharp absorption band corresponding to the stretching vibration of the Se-O bond. This peak is typically observed around 888 cm⁻¹. dergipark.org.trresearchgate.netgrafiati.com The presence of water of hydration in sodium selenate decahydrate gives rise to additional vibrational bands. The hydrated selenate ion is considered a weak structure maker. vulcanchem.com
Qualitative Assessment of Compound Integrity
FT-IR spectroscopy serves as a reliable method for the qualitative assessment of the integrity of sodium selenate. The presence and sharpness of the characteristic Se-O stretching band can confirm the identity and crystalline nature of the compound. dergipark.org.trresearchgate.net Any significant shifts or broadening of this peak could indicate impurities or a change in the hydration state.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. In the case of sodium selenate, the absorbance characteristics in aqueous solutions are of particular interest.
Electronic Transitions and Absorbance Characteristics in Aqueous Solutions
Aqueous solutions of sodium selenate exhibit a maximum absorbance (λmax) in the ultraviolet region. Studies have reported this peak to be at approximately 205.1 nm. dergipark.org.tr This UV absorbance is attributed to the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). dergipark.org.trresearchgate.net The position of the λmax can be influenced by the sample's specific conditions and has been observed at slightly different wavelengths, such as 204.5 nm and 206.3 nm in various experiments. researchgate.netgrafiati.com
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy
EXAFS spectroscopy is a highly specific technique that allows for the determination of the local atomic environment and bonding characteristics of a selected element. semineral.es For this compound, it provides precise data on the structure of the selenate ion in both solid and solution states.
Elucidation of Local Atomic Environment and Bond Distances in Solution and Solid States
EXAFS studies have been instrumental in elucidating the local structure around the selenium atom in the selenate ion (SeO₄²⁻). The selenate ion possesses a regular tetrahedral structure. vulcanchem.com In aqueous solutions, the mean Se-O bond distance is approximately 1.643 Å. vulcanchem.comslu.se This distance is slightly shorter than in the solid state, where for sodium selenate pentahydrate, the Se-O bond distance is measured at 1.644 Å, and for anhydrous sodium selenate, it is 1.646 Å. vulcanchem.com These subtle differences highlight the influence of hydration on the ionic structure. vulcanchem.com
The hydration shell of the selenate ion in an aqueous solution is symmetric, with a distance of approximately 3.94 Å between the central selenium atom and the oxygen atoms of the surrounding water molecules (Se···Ow). vulcanchem.comslu.se This suggests that, on average, two water molecules are hydrogen-bonded to each oxygen atom of the selenate ion. vulcanchem.com
Hydration Shell Structure of Selenate Ions in Aqueous Media
The selenate ion (SeO₄²⁻), when in an aqueous solution, is surrounded by water molecules, forming a hydration shell. Studies using large-angle X-ray scattering (LAXS) have revealed that the selenate ion possesses a symmetric hydration shell. rsc.orgresearchgate.net In this shell, there is a single, distinct distance between the selenium atom and the oxygen atoms of the surrounding water molecules (Se⋯Oᵥ), which is measured to be 3.94(2) Å. rsc.orgresearchgate.net
The interaction between the selenate ion and the water molecules is characterized by hydrogen bonding. The mean Se-O⋯Oᵥ angle in the hydrated selenate ion is approximately 120°. rsc.org This geometry strongly suggests that two water molecules form hydrogen bonds with each of the oxygen atoms of the selenate ion. rsc.org The Se-O bond distance within the hydrated selenate ion has been determined to be 1.657(2) Å by LAXS and 1.643(3) Å by EXAFS. rsc.org
| Parameter | Value | Technique |
|---|---|---|
| Se⋯Oᵥ Distance | 3.94(2) Å | LAXS rsc.orgresearchgate.net |
| Se-O⋯Oᵥ Angle | 120° | LAXS rsc.org |
| Se-O Bond Distance | 1.657(2) Å | LAXS rsc.org |
| Se-O Bond Distance | 1.643(3) Å | EXAFS rsc.org |
Raman Spectroscopy of Selenate Ions in Solution
Raman spectroscopy is a valuable tool for studying the vibrational properties of the selenate ion in solution. The tetrahedral selenate ion (SeO₄²⁻) exhibits characteristic Raman bands corresponding to its fundamental vibrational modes. The most prominent band observed in the Raman spectrum of aqueous selenate solutions is the symmetric stretching vibration (ν₁), which appears around 830 cm⁻¹. core.ac.uk Weaker bands corresponding to other vibrational modes, such as the asymmetric stretching (ν₃) and bending modes (ν₂ and ν₄), are also present. The positions of these bands can provide insights into the local environment and interactions of the selenate ion in solution. For instance, studies have utilized total internal reflection (TIR) Raman spectroscopy to investigate the adsorption of aqueous selenate at mineral surfaces, demonstrating the technique's utility in probing surface interactions. confex.com
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|
| Symmetric Stretch (ν₁) | ~830 core.ac.uk |
| Asymmetric Stretch (ν₃) | Not specified in search results |
| Bending (ν₂, ν₄) | Not specified in search results |
Thermal Analysis Techniques
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and phase transitions of this compound.
TGA measures the change in mass of a sample as a function of temperature. For anhydrous sodium selenate, TGA reveals a two-step thermal degradation process. usc.eduresearchgate.net The first, minor weight loss of about 0.14% is attributed to trapped water. researchgate.net The major weight loss of approximately 6.73% occurs in the temperature range of 101.01 to 896.18 °C. researchgate.netdergipark.org.tr The maximum degradation temperature (Tₘₐₓ) is observed at 852.65 °C, indicating the high thermal stability of the compound. usc.edudergipark.org.trresearchgate.net It is important to note that this compound dehydrates rapidly, a process that can be quantified using isothermal TGA. pnas.org
| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Tₘₐₓ (°C) |
|---|---|---|---|
| 1 (Trapped Water) | Peak at 97.48 researchgate.netdergipark.org.tr | ~0.14 researchgate.net | - |
| 2 (Major Degradation) | 101.01 - 896.18 researchgate.netdergipark.org.tr | ~6.73 researchgate.net | 852.65 usc.edudergipark.org.trresearchgate.net |
DSC is used to measure the heat flow associated with thermal transitions in a material. The DSC thermogram of anhydrous sodium selenate shows a sharp endothermic peak at 588.81 °C, which corresponds to its melting point. usc.edudergipark.org.tr The latent heat of fusion (ΔHfusion) for this transition is approximately 103 J/g. usc.edudergipark.org.tr The onset and endset temperatures for this melting event are 584.41 °C and 596.19 °C, respectively. usc.edudergipark.org.tr For hydrated forms, such as Na₂SeO₄·7.5H₂O, decomposition has been observed upon cooling in the presence of moisture, occurring between -8 °C and -14 °C. researchgate.net
| Thermal Event | Parameter | Value |
|---|---|---|
| Melting of Anhydrous Sodium Selenate | Onset Temperature | 584.41 °C usc.edudergipark.org.tr |
| Peak Temperature | 588.81 °C usc.edudergipark.org.tr | |
| Endset Temperature | 596.19 °C usc.edudergipark.org.tr | |
| Latent Heat of Fusion (ΔHfusion) | 103 J/g usc.edudergipark.org.tr | |
| Decomposition of Na₂SeO₄·7.5H₂O | Temperature Range | -8 to -14 °C researchgate.net |
Chromatographic and Spectrometric Methods for Speciation Analysis
The determination of different selenium species, including selenate, is crucial in various fields. Hyphenated analytical techniques, which couple a separation method with a sensitive detector, are commonly used for this purpose.
High-performance liquid chromatography (HPLC) is a widely employed separation technique for selenium speciation. mdpi.com Different chromatographic modes can be utilized, such as ion-exchange chromatography (IEC) and reversed-phase chromatography. rsc.org For instance, anion-exchange columns have been successfully used to separate inorganic selenium species like selenite (B80905) and selenate. rsc.org
Inductively coupled plasma mass spectrometry (ICP-MS) is the preferred detector for selenium speciation due to its high sensitivity and element-specific detection capabilities. rsc.org The coupling of HPLC with ICP-MS (HPLC-ICP-MS) allows for the quantification of various selenium species, including selenate, at trace and ultra-trace levels. mdpi.com For example, a method using a Hamilton PRP-X100 anion exchange column with a mobile phase of 25 mM sodium citrate (B86180) and 2% methanol (B129727) (pH 4.0) has been developed for the separation of six selenium species, with a detection limit of 0.02 ng mL⁻¹ for selenate. mdpi.com Another approach utilized a C8 stationary phase with a mixed ion-pair mobile phase for the separation of seven selenium species, achieving a detection limit of 0.4 μg L⁻¹ for selenium. tandfonline.com Tandem mass spectrometry (MS-MS) can also be coupled with HPLC to provide structural information for the identification of selenium species. nih.gov
| Chromatographic Column | Mobile Phase | Selenium Species Detected | Selenate Detection Limit |
|---|---|---|---|
| Hamilton PRP-X100 (Anion Exchange) mdpi.com | 25 mM sodium citrate, 2% methanol, pH 4.0 mdpi.com | Selenite (Se(IV)), Selenate (Se(VI)), Selenomethionine (B1662878) (SeMet), Selenocystine (SeCys₂), Methylselenocysteine (MeSeCys), Selenoethionine (SeEt) mdpi.com | 0.02 ng mL⁻¹ mdpi.com |
| C8 (Reversed-Phase) tandfonline.com | 2.5 mmol L⁻¹ sodium butane-1-sulfonate, 8 mmol L⁻¹ tetramethylammonium (B1211777) hydroxide (B78521), 4 mmol L⁻¹ malonic acid, 0.05% methanol, pH 3.0 tandfonline.com | Selenite, Selenate, Selenomethionine, Selenoethionine, Selenourea, Trimethylselenonium, Se-methylselenocysteine tandfonline.com | 0.4 μg L⁻¹ tandfonline.com |
Environmental Chemistry and Remediation Research
Geochemical Behavior and Speciation in Aqueous and Soil Systems
The geochemical behavior of selenium, often introduced into the environment as sodium selenate (B1209512), is governed by its chemical form, or speciation, which is highly dependent on environmental parameters such as pH and redox potential (Eh). acs.org In aqueous and soil systems, selenium primarily exists in four oxidation states: selenate (+VI), selenite (B80905) (+IV), elemental selenium (0), and selenide (B1212193) (-II). acs.orgasrs.us
Under oxidizing (oxic) conditions and a wide range of pH values, the dominant form of selenium is the highly soluble and mobile selenate (SeO₄²⁻) oxyanion. acs.orgresearchgate.netnih.gov Selenate exhibits weak affinity for mineral surfaces like oxides and clays (B1170129), and its tendency to sorb decreases with increasing pH. acs.orgnih.gov Competition with other anions, particularly sulfate (B86663) (SO₄²⁻), for sorption sites can further enhance its mobility in the environment. acs.org
In moderately oxidizing to reducing environments, selenite (SeO₃²⁻ or HSeO₃⁻) becomes the more stable species. acs.orgresearchgate.net Unlike selenate, selenite sorbs strongly to iron oxides, the edges of clay minerals, and soil organic matter, which significantly reduces its mobility and bioavailability. acs.orgresearchgate.netwalshmedicalmedia.com The speciation between selenate and selenite is a critical factor in determining the fate and transport of selenium in the environment. walshmedicalmedia.com
Under more reducing conditions, selenite can be further reduced to insoluble elemental selenium (Se⁰) or form metal selenides. researchgate.net Geochemical modeling indicates that at moderately reducing conditions and a pH range of 6 to 8, selenium is expected to precipitate as elemental Se. nih.gov The solubility of selenium compounds is also a key factor; metal-selenate minerals are generally too soluble to persist in aerated soils, while only certain metal-selenite precipitates like MnSeO₃(s) might form in strongly acidic soils. edpsciences.org
The interaction with dissolved organic matter (NOM) can also influence selenium mobility. While biotic processes are primarily credited with decreased mobility in the presence of NOM, abiotic interactions also play a role. researchgate.net
Table 1: Selenium Speciation and Behavior under Different Environmental Conditions
| Oxidation State | Species | Predominant Conditions | Mobility | Sorption Affinity |
| +VI | Selenate (SeO₄²⁻) | Oxic, wide pH range | High | Weak; competes with sulfate |
| +IV | Selenite (HSeO₃⁻, SeO₃²⁻) | Moderately oxidizing/reducing | Low to moderate | Strong; sorbs to iron oxides, clays, organic matter |
| 0 | Elemental Selenium (Se⁰) | Reducing | Immobile | Insoluble solid |
| -II | Selenide (HSe⁻, Se²⁻) | Strongly reducing | Immobile | Forms insoluble metal selenides |
Mobility and Transport Phenomena of Selenate in Contaminated Environments
The mobility and transport of selenate in contaminated environments are primarily dictated by its high solubility and weak interaction with soil and sediment components. acs.orgresearchgate.net As the most oxidized form of selenium, selenate (SeO₄²⁻) is not readily adsorbed onto mineral surfaces, making it highly mobile in groundwater and soil solutions. researchgate.netwalshmedicalmedia.com This high mobility increases the potential for widespread contamination of aquatic ecosystems and groundwater resources. acs.orgnih.govosti.gov
Studies comparing selenate and selenite consistently show that selenate is the more mobile species. asrs.usuwyo.edu Column leaching experiments with mine spoil indicated a faster mobilization rate for selenate compared to selenite. asrs.usuwyo.edu This difference in mobility is attributed to their distinct adsorption mechanisms; selenite forms strong inner-sphere complexes with mineral surfaces, whereas selenate forms weaker, easily reversible outer-sphere complexes. acs.orgwalshmedicalmedia.com
The transport of selenate is influenced by several factors:
pH and Redox Conditions : Alkaline pH and high redox potentials favor the stability of selenate, thus promoting its mobility. acs.org
Competing Anions : High concentrations of competing anions, especially sulfate (SO₄²⁻), can reduce the already limited sorption of selenate, further increasing its transport in aqueous systems. acs.org An antagonistic relationship between selenate and sulfate in soil solutions has been observed. asrs.us
Sorbent Type : The mineralogy of the subsurface environment plays a crucial role. Environments rich in iron oxides and clays have a greater capacity to retard selenite, but are less effective for selenate. acs.orgwalshmedicalmedia.com While iron sulfides have shown some capacity to immobilize and even partially reduce Se(VI), selenate sorption on common minerals like granite, kaolinite, and calcite is limited. edpsciences.org
Predicting the fate and transport of selenium requires a thorough understanding of these molecular-level sorption processes at the mineral-water interface. walshmedicalmedia.com The high mobility of selenate makes it a persistent environmental challenge, necessitating effective remediation strategies to prevent its entry into the food chain and protect human and ecological health. walshmedicalmedia.comacs.org
Novel Remediation Strategies for Selenate Oxyanion Removal from Wastewaters
The persistence and high mobility of the selenate oxyanion in wastewaters have driven research into innovative and efficient removal technologies. State-of-the-art strategies move beyond conventional methods to offer enhanced selectivity and removal efficiency, even for trace concentrations. acs.orgnih.gov
A promising strategy for removing selenate from wastewaters, especially those with high sulfate concentrations, is cocrystallization using specialized organic ligands. nih.gov Research has demonstrated that bisiminoguanidinium (BIG) ligands can effectively remove selenate oxyanions by forming highly insoluble crystalline solid solutions. acs.orgosti.govnih.gov
This method leverages the structural similarity between selenate and sulfate, allowing the BIG ligands to capture both anions without discrimination. nih.govosti.gov The guanidinium (B1211019) groups on the ligands form strong, bidentate hydrogen bonds with the oxygen atoms of the selenate and sulfate oxyanions, driving the formation of a stable co-crystal that precipitates from the solution. nih.gov Experiments using simulated wastewater containing a vast excess of sulfate relative to selenate showed near-quantitative removal (>99%) of selenate, achieving concentrations below the stringent sub-ppb discharge limits. nih.govnih.gov This approach offers a simple and effective alternative for treating industrial effluents where selective separation is challenging. nih.govosti.gov
Advanced materials like nanoscale zero-valent iron (nZVI) have emerged as highly effective for selenate removal due to their large specific surface area and high reactivity. tci-thaijo.orgmdpi.com The removal mechanism by nZVI is a combination of adsorption and reduction. researchgate.net Selenate (Se(VI)) is first reduced to selenite (Se(IV)), which is then more strongly adsorbed onto the iron (oxyhydr)oxide corrosion products on the nZVI surface or further reduced to elemental selenium (Se(0)). researchgate.netresearchgate.net
To enhance its effectiveness and prevent agglomeration, nZVI can be immobilized on support materials. mdpi.com Zeolite-supported nZVI (Z-NZVI), for instance, has shown a maximum adsorption capacity of 15.432 mg/g for selenate, with removal efficiency increasing with temperature. tci-thaijo.org The process is spontaneous and follows pseudo-second-order kinetics. tci-thaijo.org Similarly, nZVI supported on granular activated carbon (GAC) is also a promising technology. mdpi.com The application of a weak magnetic field has also been shown to dramatically enhance the rate of selenate removal by ZVI, achieving 100% removal in 1.5 hours compared to less than 4% in 72 hours without the field. researchgate.net
Table 2: Performance of nZVI-based Materials for Selenate Removal
| Adsorbent | Support Material | Key Findings | Reference |
| nZVI | None | Effective for Se(IV) removal; mechanism involves intraparticle diffusion and reduction to Se(-II) and Se(0). | researchgate.net |
| Z-NZVI | Zeolite Na-P1 | Max. adsorption capacity of 15.432 mg/g; pseudo-second-order kinetics. | tci-thaijo.org |
| nZVI/GAC | Granular Activated Carbon | Promising technology for organoselenium removal; implies potential for inorganic forms. | mdpi.com |
| ZVI | None (with magnetic field) | 100% Se(VI) removal in 1.5 h with a weak magnetic field. | researchgate.net |
Biological treatment is a recognized and cost-effective approach for remediating selenate-contaminated wastewater. asm.orgresearchgate.net The process relies on microbial consortia that can reduce soluble and toxic selenate (Se(VI)) and selenite (Se(IV)) to insoluble and non-toxic elemental selenium (Se⁰). asm.orgfrontiersin.org This biotransformation effectively immobilizes the selenium, allowing for its separation from the water.
Microbial reduction occurs in a two-step process: the reduction of selenate to selenite, followed by the reduction of selenite to elemental selenium. asm.org A diverse range of microorganisms, including bacteria and fungi, are capable of this transformation. frontiersin.orgfrontiersin.org
Bacterial Consortia : Studies on flue gas desulfurization (FGD) wastewater have identified native selenium-reducing bacteria (SeRB) from genera such as Anaerosolibacter, Mesobacillus, and Tepidibacillus. asm.org These consortia can achieve up to 98% reduction of selenate. asm.org In anaerobic granular sludge, bacteria from the families Veillonellaceae and Pseudomonadaceae have been identified as key players in selenite reduction. frontiersin.org
Fungal Bioremediation : Common soil fungi, such as those from the phylum Ascomycota, can also efficiently remove selenate and selenite from solution by reducing them to solid elemental selenium or volatile forms. frontiersin.org Fungi have been shown to remove a higher percentage of selenium from municipal wastewater compared to industrial wastewater, a process that can be enhanced with supplemental carbon sources. frontiersin.org
The efficiency of bioreduction can be affected by the presence of other electron acceptors like nitrate, which can be inhibitory. frontiersin.orgnih.gov However, some consortia have shown resilience, with sulfate and phosphate (B84403) not significantly interfering with the process. nih.govresearchgate.net
Eutectic Freeze Crystallization (EFC) is a novel technology for treating hypersaline industrial brines, allowing for the recovery of both pure water (as ice) and pure salts. uct.ac.zasaimm.org.zaimwa.de The process operates at the eutectic temperature of the brine, where water and salt crystallize simultaneously. imwa.decoolseparations.nl
In the context of selenium, EFC has been investigated for treating waste brines from mining operations that contain both sodium sulfate and selenium impurities. uct.ac.zasaimm.org.za During the EFC process, as the brine is cooled, sodium sulfate decahydrate (B1171855) (Na₂SO₄·10H₂O) crystallizes. uct.ac.zawrc.org.za It was found that selenium, present as the selenate ion, can be incorporated into the sodium sulfate decahydrate crystals as an impurity. uct.ac.zawrc.org.za This is due to isomorphous substitution, where the selenate ion (SeO₄²⁻) takes the place of the chemically similar sulfate ion (SO₄²⁻) in the crystal lattice. uct.ac.zasaimm.org.za
Research showed that the presence of sodium chloride in the industrial brine promoted the uptake of selenium into the salt crystals. uct.ac.zasaimm.org.za While EFC is designed to produce pure products, the phenomenon of isomorphous substitution highlights a challenge in treating multi-component brines. Understanding this impurity uptake mechanism is crucial for optimizing the EFC process to maximize the purity of the recovered salts and effectively manage contaminants like selenate. uct.ac.zasaimm.org.za
Environmental Fate Modeling and Prediction
The environmental behavior of sodium selenate is significantly influenced by its high solubility and mobility, particularly in comparison to other selenium species. nih.gov Modeling its fate in various environmental compartments is crucial for understanding its potential impact and for developing effective remediation strategies.
Soil and Water Environments
In well-oxidized and alkaline soil environments, the selenate ion (SeO₄²⁻), the form in which sodium selenate exists in solution, is the predominant and most mobile species of selenium. nih.govepa.gov This high mobility is attributed to its high water solubility and a low tendency to adsorb onto soil particles. nih.gov
Research has shown that the sorption of selenate to sediments and suspended matter is dependent on factors such as the pH of the water and the presence of minerals and clays. epa.gov For instance, one study observed no sorption of sodium selenate in ten out of eleven different soil types. nih.gov In the one soil where sorption was observed, a Kula soil with a pH of 5.9 and high in organic carbon, a log Kd value of 0.958 was determined. nih.gov
Models predicting the environmental fate of selenium compounds, including selenate, must consider several key processes:
Transformation: Selenate can be transformed into other selenium species, such as selenite and elemental selenium. sid.ir
Volatilization: Selenate can be volatilized into dimethyl selenide. sid.ir
Immobilization and Mineralization: It can be immobilized and mineralized into organic selenium. sid.ir
Plant Uptake: Plants can absorb selenate from the soil. sid.ir
Predictive models often utilize numerical methods, such as the implicit finite difference scheme and the Crank-Nicolson approximation, to solve the complex equations that describe these simultaneous processes. sid.ir These models aim to predict the concentration of different selenium species in liquid, sorbed, and gas phases at various depths and times. sid.ir
The table below summarizes key parameters used in environmental fate modeling of selenate.
| Parameter | Description | Relevance to Sodium Selenate |
| Sorption Coefficient (Kd) | Measures the extent of a chemical's partitioning between soil/sediment and water. | Generally low for selenate, indicating high mobility in most soil types. nih.gov |
| pH | A measure of the acidity or alkalinity of the soil or water. | Influences the dominant selenium species; selenate is favored in alkaline conditions. acs.orgmdpi.com |
| Redox Potential (Eh) | Indicates the oxidation or reduction potential of an environment. | High Eh values favor the presence of selenate. acs.org |
| Organic Carbon Content | The amount of organic matter in the soil. | Can influence sorption and microbial transformation processes. nih.govacs.org |
Bioaccumulation and Transformation
Once in the environment, sodium selenate can be taken up by organisms and undergo biotransformation. Studies have shown that selenium from sodium selenate is readily absorbed by various organisms. canada.ca In aquatic ecosystems, phytoplankton can take up selenate, although at a slower rate compared to selenite. researchgate.net One study observed that the only transformation of selenium in long-term cultures enriched with selenate was an increase in selenite. researchgate.net
The bioaccumulation of selenium is a critical factor in its environmental risk assessment, as it can be transferred through the food chain. canada.ca Models predicting bioaccumulation must consider the specific forms of selenium, as their uptake and toxicity can vary significantly.
The following table presents findings from a study on selenium uptake in freshwater plankton.
| Selenium Species | Short-term Uptake Rate (0-24h) | Observed Transformation |
| Selenate | Slower than selenite | Increase in selenite in long-term cultures researchgate.net |
| Selenite | Approximately 4 to 5 times faster than selenate researchgate.net | Not applicable |
It is important to note that while selenate is highly mobile, it is also considered a bioavailable form of selenium. vulcanchem.com This bioavailability is a key consideration in both its potential for toxicity and its use in agricultural applications to enrich crops with this essential micronutrient. mdpi.comwikipedia.org
Agricultural and Plant Science Research: Biofortification and Biogeochemical Cycling
Mechanisms of Selenate (B1209512) Uptake and Translocation in Plants
The journey of selenium from the soil into and throughout a plant is a complex process governed by specific transport systems and influenced by various external factors.
Due to the chemical similarity between the selenate (SeO₄²⁻) and sulfate (B86663) (SO₄²⁻) anions, plants primarily absorb selenate from the soil through the sulfate transport system in their roots. nih.govtechscience.comcurresweb.com There are no known transporters specifically for selenate. frontiersin.org This uptake is predominantly mediated by high-affinity sulfate transporters (SULTRs). curresweb.commdpi.com
Research in various plant species, including the model organism Arabidopsis thaliana, has identified specific transporter genes crucial for this process.
SULTR1;2: This gene encodes a high-affinity sulfate transporter that is considered the primary pathway for selenate influx from the soil into root cells. frontiersin.orgnih.govnih.gov Studies on Arabidopsis mutants lacking a functional SULTR1;2 showed significantly increased resistance to selenate, confirming its key role. nih.govnih.gov
SULTR1;1: This transporter is also involved in root uptake, particularly under conditions of sulfur deficiency. nih.govmdpi.com Its expression is often upregulated when sulfur is scarce, which can lead to enhanced selenate absorption. mdpi.com
SULTR2;1: This low-affinity transporter is primarily responsible for the long-distance transport of selenate from the roots to the shoots via the xylem, the plant's water-conducting tissue. frontiersin.orgnih.govmdpi.com
The expression of these transporter genes is tightly regulated by the plant's sulfur status. When plants experience sulfur deficiency, they increase the expression of high-affinity sulfate transporter genes to enhance sulfate uptake. mdpi.comnih.gov This upregulation, however, also increases the capacity for selenate uptake, highlighting the competitive interaction between these two elements. nih.govnih.gov In some selenium hyperaccumulator plants, like certain Astragalus and Stanleya species, the expression of these transporter genes may be constitutively high, contributing to their ability to accumulate large amounts of selenium. nih.govoup.comnih.gov
| Sulfate Transporter | Primary Function in Selenate Transport | Location of Activity | Key Research Findings |
| SULTR1;2 | High-affinity uptake from soil | Roots | Considered the main transporter for selenate influx into roots. frontiersin.orgnih.govnih.gov |
| SULTR1;1 | High-affinity uptake, especially under S-deficiency | Roots | Expression increases during sulfur starvation, enhancing selenate uptake. nih.govmdpi.com |
| SULTR2;1 | Root-to-shoot translocation | Vascular Tissues (Xylem) | Mediates the movement of selenate to the aerial parts of the plant. frontiersin.orgmdpi.com |
Once absorbed by the roots, selenate is highly mobile within the plant. rothamsted.ac.uk It is readily loaded into the xylem and transported with the flow of water to the aerial parts, primarily the leaves and stems. frontiersin.orgmdpi.comcopernicus.org This efficient translocation results in selenium from selenate application being principally accumulated in the shoots. copernicus.org This contrasts sharply with selenite (B80905), another common form of selenium, which is less mobile and tends to be rapidly converted to organic forms and retained within the roots. frontiersin.orgrothamsted.ac.ukcopernicus.org
The distribution pattern makes sodium selenate an effective choice for biofortification programs aimed at increasing the selenium content of edible leaves, stems, and grains. copernicus.orgmdpi.com For example, in maize supplied with selenate, selenium is found in higher concentrations in the shoots, which are often consumed by livestock. copernicus.org Similarly, studies in wheat have shown that selenate is more easily distributed from the roots to the stems and ultimately to the grain compared to selenite. mdpi.com
The efficiency of selenate uptake by plants is not constant but is modulated by several key environmental and soil factors.
Soil pH: Selenate is the most soluble and bioavailable form of selenium in well-aerated, neutral to alkaline soils (pH 7.5-8.5). nih.govtechscience.commdpi.com In acidic soils, selenite becomes the more dominant form. nih.gov Therefore, soil pH plays a critical role in determining which form of selenium is available for plant uptake. oup.com
Redox Potential: The oxidation-reduction (redox) potential of the soil influences the oxidation state of selenium. nih.govoup.com Oxidizing conditions favor the formation of selenate, making it more available to plants. mdpi.com
Presence of Competing Anions: The most significant interaction is with sulfate. Due to the shared uptake pathway, high concentrations of sulfate in the soil solution competitively inhibit the uptake of selenate. mdpi.comnih.gov Conversely, sulfur-deficient conditions can enhance selenate accumulation. frontiersin.orgmdpi.com While selenite uptake can be influenced by phosphate (B84403) levels, selenate uptake is largely independent of phosphate transporters. curresweb.comfrontiersin.org
Soil Organic Matter and Texture: Soil organic matter can bind selenium, potentially reducing its immediate bioavailability. mdpi.com Selenate tends to be less strongly bonded to soil particles like clays (B1170129) and metal oxides compared to selenite, making it more mobile in the soil solution and more readily available for root absorption. techscience.comoup.com
| Environmental Factor | Effect on Selenate Bioavailability and Plant Uptake |
| Soil pH | Higher bioavailability in neutral to alkaline soils where selenate is the dominant form. nih.govmdpi.com |
| Redox Potential | More available under well-aerated, oxidizing conditions. mdpi.comoup.com |
| Sulfate Concentration | High sulfate levels competitively inhibit selenate uptake by roots. mdpi.comnih.gov |
| Phosphate Concentration | Minimal direct effect on selenate uptake, but P-deficiency can sometimes indirectly accelerate Se import. techscience.comcurresweb.comfrontiersin.org |
| Soil Composition | Less strongly adsorbed to soil particles than selenite, leading to higher mobility and availability. techscience.comoup.com |
Selenium Metabolism and Speciation in Plant Tissues
After uptake and translocation, selenate is not stored in its inorganic form but is assimilated into organic molecules through the plant's metabolic machinery.
The assimilation of selenate into organic compounds occurs via the sulfur assimilation pathway. curresweb.commdpi.comnih.gov The process begins in the chloroplasts and involves a series of enzymatic steps:
Activation: Selenate is first activated by the enzyme ATP sulfurylase (APS), the same enzyme that acts on sulfate. This reaction forms adenosine (B11128) 5'-phosphoselenate (APSe). nih.govmdpi.com
Reduction: APSe is then reduced to selenite (SeO₃²⁻) by the enzyme APS reductase. nih.govmdpi.com
Further Reduction: Selenite is further reduced to selenide (B1212193) (Se²⁻). nih.govscispace.com
Incorporation into Amino Acids: Selenide serves as the precursor for the synthesis of the primary seleno-amino acid, selenocysteine (B57510) (SeCys). nih.govnih.gov The enzyme cysteine synthase, which has a higher affinity for selenide than for its sulfur counterpart (sulfide), incorporates selenide into the amino acid framework. nih.govcabidigitallibrary.org
Conversion to Selenomethionine (B1662878): Selenocysteine can then be converted through a series of enzymatic steps into another key amino acid, selenomethionine (SeMet). nih.govnih.govscispace.com
These seleno-amino acids, particularly SeMet, can be non-specifically incorporated into proteins in place of methionine. mdpi.com Some plants, especially selenium hyperaccumulators, can further metabolize SeCys into non-protein amino acids like Se-methylselenocysteine (MeSeCys), which is thought to be a detoxification and storage mechanism. nih.govnih.gov
The metabolic pathways for selenium and sulfur are deeply intertwined due to the chemical similarities of their compounds. nih.govmdpi.com This results in direct competition at multiple stages.
Uptake: As detailed previously, selenate and sulfate compete for the same root transporters. frontiersin.orgmdpi.com
Assimilation: Selenate and sulfate are acted upon by the same enzymes, such as ATP sulfurylase and APS reductase, at the beginning of the assimilation pathway. nih.govmdpi.com
Incorporation: The resulting seleno-amino acids (SeCys, SeMet) compete with their sulfur analogues (cysteine, methionine) for incorporation into proteins. mdpi.commdpi.com
This competition is the basis for Se toxicity at high concentrations; the non-specific incorporation of seleno-amino acids can alter protein structure and function. nih.govnih.gov The ratio of selenium to sulfur (Se/S) in plant tissues is often a critical indicator of metabolic balance and potential toxicity. nih.gov Understanding these interactions is vital for developing effective biofortification strategies, as the sulfur nutritional status of the plant will directly influence its ability to take up, assimilate, and accumulate selenium from sodium selenate decahydrate (B1171855). mdpi.comresearchgate.net
Biofortification Approaches Using Sodium Selenate
Biofortification with selenium (Se) is a key strategy to enhance the nutritional value of crops, thereby addressing selenium deficiency in human and animal diets. Sodium selenate is a preferred form of selenium for this purpose due to its high water solubility and efficient uptake and translocation within plants. nih.govfrontiersin.org Various application methods are employed to enrich crops with selenium, each with distinct advantages and efficacies.
Foliar Application Strategies and Their Efficacy on Crop Selenium Content
Foliar application of sodium selenate is a widely adopted and highly effective method for increasing the selenium content in various crops. frontiersin.orgnih.gov This technique involves spraying a solution containing sodium selenate directly onto the leaves of plants. The primary advantage of this method is the rapid absorption of selenium through the leaf surface, bypassing potential soil interactions that can limit selenium availability to plant roots. journal.fi The effectiveness of foliar application is influenced by factors such as the plant species, growth stage at the time of application, and the concentration of the selenium solution. journal.fimdpi.com
Research has consistently demonstrated the superiority of foliar selenate application over soil application in terms of increasing selenium concentration in edible plant parts. For instance, in a study on maize, foliar application of sodium selenate at a rate of 20 g Se ha⁻¹ resulted in a 19.5-fold and 23.4-fold increase in selenium content in the whole plant over two consecutive years. journal.fi In the same study, the selenium content in grains showed an 11.58-fold increase. journal.fi Similarly, in winter wheat, foliar application of sodium selenate was found to be more effective than sodium selenite in increasing grain selenium content. agriculturejournals.cz
The timing of foliar application is a critical determinant of its efficacy. Application at later growth stages, such as at ear emergence in wheat, has been shown to be slightly more effective in increasing grain selenium concentrations compared to applications at earlier stages like mid-tillering. tandfonline.com In rice, applying sodium selenate at the initial heading stage has been found to improve grain yield and quality. d-nb.info The concentration of the applied sodium selenate solution also plays a crucial role. In a study on 'Starking Delicious' apples, foliar application of 1.5 mg Se L⁻¹ significantly increased both leaf and fruit selenium concentrations. nih.gov
Table 1: Efficacy of Foliar Sodium Selenate Application on Crop Selenium Content
| Crop | Application Rate | Resulting Selenium Increase | Reference |
|---|---|---|---|
| Maize | 20 g Se ha⁻¹ | 19.5 to 23.4-fold increase in whole plant Se content | journal.fi |
| Maize | 20 g Se ha⁻¹ | 11.58-fold increase in grain Se content | journal.fi |
| Wheat | 10 g Se/ha | Significant increase in grain Se concentration | agriculturejournals.cz |
| Apple | 1.5 mg Se L⁻¹ | Significant increase in leaf and fruit Se concentration | nih.gov |
| Pea | 100 g of Se/ha | Seed Se concentration of 7.84 mg/kg DW | frontiersin.org |
Soil Amendment Methodologies for Enhanced Plant Uptake
Amending the soil with sodium selenate is another approach to crop biofortification. This method involves applying selenium directly to the soil, where it can be taken up by the plant's root system. journal.fi The effectiveness of soil application is heavily dependent on soil properties, including pH, organic matter content, and the presence of other ions that can compete with selenate for plant uptake. journal.fi Generally, selenate is more mobile and available for plant uptake in the soil compared to selenite, another common form of selenium. nih.gov
Studies comparing soil and foliar application methods have often found soil application to be less efficient in increasing selenium concentrations in the edible parts of plants. journal.fijournal.fi For example, in a two-year study on maize, soil application of sodium selenate at rates of 10 g and 20 g Se ha⁻¹ was less effective than foliar application at 20 g Se ha⁻¹. journal.fi In the first year, the selenium content in maize plants with soil application remained low, while in the second year, only the higher application rate resulted in a significant increase. journal.fi
Despite its lower efficiency in some cases, soil application can still be a viable method for selenium biofortification, particularly in certain soil types and for specific crops. The form of selenium used is critical; for instance, in a pot experiment with faba beans, selenite was found to be more toxic than selenate when supplied to the soil. nih.gov The application of selenium-containing fertilizers to the soil has been a common practice in countries like Finland and New Zealand to address widespread selenium deficiencies in the soil and, consequently, in the food chain. journal.fi
Seed Priming and Soaking Techniques for Seedling Enrichment
Seed priming and soaking with sodium selenate solutions are pre-sowing treatments designed to enrich the seed with selenium, which can then be utilized by the developing seedling. d-nb.infomdpi.com This method offers the advantage of providing an early supply of selenium to the plant, which can be crucial for early growth and development. d-nb.info
Research on rice has shown that priming seeds with low concentrations of sodium selenate can promote germination and seedling growth. d-nb.info In one study, seedlings from primed seeds exhibited greater plant height, fresh weight, and dry matter accumulation compared to the control. d-nb.info Similarly, a study on bread wheat investigated the effects of soaking seeds in sodium selenate solutions for different durations. mdpi.com A 12-hour soaking period with a 2.5 mM selenium solution was found to be beneficial, speeding up seedling emergence and leading to a considerable uptake of selenium by the seed without negatively affecting germination. mdpi.com
However, the concentration of the sodium selenate solution used for seed treatment is critical, as high concentrations can have inhibitory or toxic effects. d-nb.infomdpi.com In the rice study, high selenate concentrations inhibited germination and seedling growth. d-nb.info Likewise, in the wheat study, a 25 mM selenium solution negatively impacted aerial biomass, suggesting potential toxicity. mdpi.com These findings highlight the importance of optimizing the selenium concentration and treatment duration for different crop species to achieve successful seedling enrichment without adverse effects. A study on dill microgreens also found that seed priming with sodium selenate could effectively increase the selenium content in the microgreens. researchgate.net
Impacts on Plant Physiological Processes and Crop Performance
The application of sodium selenate not only increases the selenium content in crops but also influences various physiological processes, ultimately affecting plant growth, yield, and quality. Selenium, although not universally considered an essential element for higher plants, has been shown to exert beneficial effects at low concentrations by modulating key metabolic pathways. frontiersin.org
Regulation of Antioxidant Enzyme Systems in Plants
One of the most significant impacts of sodium selenate application is the regulation of the plant's antioxidant defense system. d-nb.infonih.gov Plants produce reactive oxygen species (ROS) as a normal part of their metabolism and in response to environmental stresses. frontiersin.org Excessive ROS can cause oxidative damage to cells. Plants possess a complex antioxidant system, including enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD), to scavenge ROS and mitigate oxidative stress. frontiersin.orgmdpi.com
Numerous studies have shown that sodium selenate treatment can enhance the activity of these antioxidant enzymes. In fragrant rice, foliar application of sodium selenate promoted the activities of POD, SOD, and CAT, leading to reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation. d-nb.info Similarly, in 'Starking Delicious' apples, selenium treatment markedly amplified the activities of SOD, CAT, and ascorbate (B8700270) peroxidase (APX), resulting in lower levels of superoxide anion radicals and hydrogen peroxide. nih.gov Research on rice seedlings also demonstrated that priming with low concentrations of selenate increased the activities of SOD, POD, CAT, and glutathione (B108866) peroxidase (GPx). d-nb.info This enhancement of the antioxidant system can improve plant tolerance to various stresses. d-nb.infonih.gov In sunflower, treatments with sodium selenate led to greater activity of CAT and guaiacol (B22219) peroxidase (GPX). bohrium.com
Influence on Growth Parameters, Yield, and Quality Attributes in Crops
The physiological effects of sodium selenate application often translate into improved crop performance, including enhanced growth, yield, and quality. However, the effects can be dose-dependent, with low concentrations being beneficial and high concentrations potentially causing toxicity. nih.gov
In fragrant rice, foliar application of sodium selenate at the initial heading stage improved grain yield by increasing the seed-setting rate and grain weight. d-nb.info It also enhanced grain quality by increasing the crude protein content and reducing the chalky rice rate. d-nb.info In 'Starking Delicious' apples, selenium application not only increased the selenium content but also enhanced flesh firmness, titratable acidity, and soluble solid content. nih.gov
Conversely, high doses of sodium selenate can have negative impacts. A study on faba bean cultivars showed that treatment with sodium selenate led to a mean decrease in the number of fruiting nodes and pods per plant, and a reduction in seed weight and number per plant. nih.gov In some cases, sodium selenate application may not significantly affect yield but will still increase the selenium concentration, which is the primary goal of biofortification. agrojournal.orgcabidigitallibrary.org For example, studies on silage maize and wheat have shown that while selenium applications did not affect grain or silage yield, they significantly increased the selenium concentration in the plant tissues. tandfonline.comagrojournal.orgcabidigitallibrary.org In a study on plum, treatment with sodium selenate significantly increased the yield per plant and the total soluble solids content of the fruits. agriculturejournals.cz
Table 2: Influence of Sodium Selenate on Crop Growth, Yield, and Quality
| Crop | Effect on Growth/Yield | Effect on Quality Attributes | Reference |
|---|---|---|---|
| Fragrant Rice | Increased seed-setting rate and grain weight | Increased crude protein content, reduced chalky rice rate | d-nb.info |
| Apple ('Starking Delicious') | - | Enhanced flesh firmness, titratable acidity, and soluble solid content | nih.gov |
| Faba Bean (high doses) | Decreased fruiting nodes, pods per plant, seed weight, and number | - | nih.gov |
| Silage Maize | No significant effect on yield | Increased selenium concentration | agrojournal.orgcabidigitallibrary.org |
| Wheat | Small reductions in vegetative growth and grain yield | Improved selenium concentrations in all plant fractions | tandfonline.com |
| Plum | Significantly increased yield per plant | Significantly increased total soluble solids content | agriculturejournals.cz |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Sodium selenate |
| Sodium selenate decahydrate |
| Sodium selenite |
| Selenomethionine |
| Superoxide dismutase |
| Catalase |
| Peroxidase |
| Ascorbate peroxidase |
| Malondialdehyde |
| Glutathione peroxidase |
| Superoxide anion radical |
| Hydrogen peroxide |
| Zinc oxide |
| Nitrogen |
| Phosphorus |
| Potassium |
| Sulfur |
| Molybdenum |
| Calcium |
| Magnesium |
| Iron |
| Copper |
| Manganese |
| Boron |
| Tryptophan |
| 5-hydroxytryptophan |
| Serotonin |
| 5-methoxytryptophan |
| Tryptophan hydroxylase |
| Hydroxyindole-O-methyltransferase |
| Tryptophan decarboxylase |
| Sodium hypochlorite |
| Proline |
| Glutathione |
| Cadmium |
| 2-acetyl-1-pyrroline |
| Δ1-pyrroline |
| Pyrroline-5-carboxylic acid |
| Proline dehydrogenase |
| Δ1-pyrroline-5-carboxylic acid synthetase |
| Ornithine aminotransferase |
| Carbon |
| Ethylene |
| Ascorbic acid |
| Flavonoids |
| Phenols |
| Tocopherols |
| Acetylselenide |
| Potassium hydroxy-selenide |
| Selenite |
| Selenate |
| γ-aminobutyric acid |
| Trans-ferulic acid |
| Trans-p-coumaric acid |
| Feruloylquinic acid |
| 4-p-coumaroylquinic acid |
| N-feruloyl serotonin |
Theoretical and Computational Chemistry Investigations
Molecular Dynamics Simulations of Sodium Selenate (B1209512) Decahydrate (B1171855) Hydration and Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. While specific MD simulations focusing exclusively on the dissolution and hydration of the sodium selenate decahydrate crystal are not extensively documented in publicly available literature, the behavior of its constituent ions, Na⁺ and SeO₄²⁻, in aqueous solutions has been a subject of broader computational studies of electrolytes.
MD simulations of sodium ions (Na⁺) in water have been performed to understand their hydration structure and dynamics. acs.org These simulations typically show a well-defined first hydration shell where water molecules are coordinated to the sodium ion. The number of water molecules in this first shell, known as the coordination number, and the distances between the ion and the water molecules can be calculated from the simulation trajectories. All-atom molecular dynamics simulations have been employed to investigate the structure and intermolecular interactions of Na⁺ ions in various aqueous environments. acs.org
The dynamics of the hydration shell are also a key aspect of these simulations. The residence time of water molecules in the first hydration shell can be determined, providing insight into the strength of the ion-water interaction. For Na⁺, these interactions are significant, leading to a structured but dynamic hydration environment. acs.org
For the complete this compound system, MD simulations could, in principle, model the process of dehydration by systematically removing water molecules from the crystal lattice and observing the resulting structural changes. uctm.edu Such simulations would provide insights into the stability of the hydrate (B1144303) and the energy required for dehydration.
Table 1: Representative Data from Molecular Dynamics Simulations of Ion Hydration (Note: This table presents typical values for sodium ion hydration from general MD studies, as specific data for this compound is not readily available.)
| Ion | Coordination Number (First Hydration Shell) | Ion-Oxygen Distance (Å) |
| Na⁺ | 4-6 | 2.3-2.5 |
| Ca²⁺ | 6-8 | 2.4-2.6 |
Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.de It is a powerful tool for calculating properties like molecular geometries, bond energies, and electronic properties.
For the selenate anion (SeO₄²⁻), DFT calculations can provide a detailed picture of its electronic structure. The calculations can optimize the geometry of the ion, determining the Se-O bond lengths and the O-Se-O bond angles. These theoretical calculations have been performed on compounds containing the selenate anion. For instance, in a study of dicesium nickel selenate tetrahydrate, the bond angles within the selenate anion were found to vary between 106.7° and 112.1°. uctm.edu The Se-O bond lengths in the same study were calculated to be around 1.633 Å to 1.656 Å. uctm.edu
DFT also allows for the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the chemical reactivity of a molecule. uctm.edu A smaller gap generally implies higher reactivity. researchgate.net
While specific DFT studies on the bulk crystal structure of this compound are not widely reported, the electronic properties of the constituent sodium ions and selenate anions, along with the water molecules, would be the primary focus of such an investigation. These calculations could also elucidate the nature of the interactions between the ions and the water of hydration within the crystal lattice.
Table 2: Calculated Geometric Parameters for the Selenate Anion from DFT Studies on a Related Compound
| Parameter | Calculated Value |
| Se-O Bond Length | ~1.63 - 1.66 Å |
| O-Se-O Bond Angle | ~106.7 - 112.1° |
Thermodynamic Modeling of Selenate Solubility and Phase Equilibria in Complex Systems
Thermodynamic modeling is essential for predicting the solubility and phase behavior of salts like sodium selenate in aqueous solutions, particularly in complex geochemical systems relevant to, for example, nuclear waste storage. researchgate.net The Pitzer ion-interaction model is a widely used and effective framework for this purpose. researchgate.net This model uses a set of semi-empirical equations to describe the thermodynamic properties of electrolyte solutions over a wide range of concentrations. uni-plovdiv.bg
The Pitzer model relies on specific parameters for binary (single salt) and ternary (mixed salt) systems. For the Na₂SeO₄-H₂O system, binary Pitzer parameters (β⁽⁰⁾, β⁽¹⁾, and Cᵠ) have been determined from experimental data, such as osmotic coefficients. researchgate.net These parameters account for the short-range interactions between the ions in solution.
In more complex systems, such as those containing other salts like ferrous selenate (FeSeO₄), ternary Pitzer parameters (θ and ψ) are also required to accurately model the solubility isotherms. researchgate.net These parameters describe the interactions between different cations and anions in the mixture. Thermodynamic studies have successfully used the Pitzer model to analyze experimental solubility data in the Na₂SeO₄ + FeSeO₄ + H₂O system at 25°C. researchgate.net
The model can be used to calculate solubility diagrams and predict the conditions under which different solid phases, including double salts, will crystallize. researchgate.net This information is crucial for industrial processes and for understanding the environmental fate of selenium.
Table 3: Pitzer Ion-Interaction Parameters for Aqueous Sodium Selenate at 25°C (Note: The specific values of these parameters can vary slightly depending on the data set and fitting procedure used in different studies.)
| Parameter | Typical Value |
| β⁽⁰⁾ | ~0.03 - 0.04 |
| β⁽¹⁾ | ~1.3 - 1.4 |
| Cᵠ | ~-0.005 to -0.007 |
Industrial Chemical Applications and Process Research
Application in Glass Manufacturing: Decolorization Mechanisms and Material Science
Sodium selenate (B1209512), particularly the anhydrous salt, has historically been a crucial component in the glass industry. wikipedia.orgmuscatchemical.com Its primary role is to act as a decolorizing agent, specifically to counteract the green tint in glass caused by the presence of iron impurities, such as ferrous oxides. wikipedia.orgmuscatchemical.comchemiis.com
The decolorization mechanism relies on the principle of complementary colors. Iron impurities, often present in the sand used for glassmaking, impart a green or yellowish-green color to the final product. wikipedia.orgnews-medical.netaurubis.com Sodium selenate introduces a pink or reddish hue to the glass melt. wikipedia.orgmuscatchemical.com This red color is complementary to the green from the iron oxides. When the two colors are present together in the correct proportions, they effectively neutralize each other, resulting in a seemingly colorless and clear glass. wikipedia.orgmuscatchemical.com
In some processes, the molten glass is treated with sodium selenate and subsequently with a reducing agent like arsenic trioxide. wikipedia.orgmuscatchemical.comvulcanchem.com This step reduces the sodium selenate to elemental selenium, which produces the characteristic red color. wikipedia.orgmuscatchemical.com Beyond simple decolorization, the addition of larger quantities of selenium compounds can be used to intentionally produce colored glass, such as the well-known ruby red glass. news-medical.net The use of selenium in plate glass is also significant for architectural applications as it can reduce the transmission of solar radiation. news-medical.net
Table 1: Role of Chemical Compounds in Glass Colorization and Decolorization
| Compound Name | Role in Glass Manufacturing | Resulting Effect on Glass | Reference |
| Sodium Selenate (Na₂SeO₄) | Decolorizing Agent | Imparts a red/pink hue to neutralize green tints. | wikipedia.orgchemiis.com |
| Ferrous Oxides (e.g., FeO) | Impurity | Cause an undesirable green or yellowish-green color. | wikipedia.orgnews-medical.net |
| Arsenic Trioxide (As₂O₃) | Reducing Agent | Reduces sodium selenate to elemental selenium. | wikipedia.orgmuscatchemical.com |
| Elemental Selenium (Se) | Colorant | Produces a red color. | wikipedia.orgmuscatchemical.com |
Utilization as Analytical Reagents in Laboratory and Industrial Settings
Sodium selenate decahydrate (B1171855) serves as an important analytical reagent in various laboratory and research contexts. chemiis.comfishersci.cathermofisher.comfishersci.frchemicalbook.com Its specific chemical properties make it valuable for both qualitative and quantitative analysis. chemiis.comdergipark.org.trusc.edu
In analytical chemistry, it is employed in biochemical research and for studies involving trace elements. chemiis.com The compound's UV-visible characterization data can be useful for the analysis of samples containing sodium selenate. dergipark.org.trusc.edu One specific historical application was in the preparation of selenic acid and sodium selenate for use as reagents in the determination of bromine in haloid salts. ajsonline.org In this process, selenic acid was used to displace bromine from bromides. ajsonline.org Purified grades of sodium selenate are also used as micronutrients in research to study and prevent deficiencies of trace elements. spectrumchemical.com
Table 2: Applications of Sodium Selenate as an Analytical Reagent
| Application Area | Specific Use | Purpose | Reference |
| Analytical Chemistry | Reagent | Used for its unique chemical properties in various analyses. | chemiis.comcymitquimica.com |
| Biochemical Research | Reagent | Employed in studies related to biological systems and processes. | chemiis.com |
| Trace Element Studies | Standard/Reagent | Used in experiments to understand the biological functions of selenium. | chemiis.comspectrumchemical.com |
| Halide Determination | Reagent Preparation | Used to prepare selenic acid for the analytical determination of bromine. | ajsonline.org |
| Spectroscopy | Analytical Standard | UV-visible spectral data aids in qualitative and quantitative analysis. | dergipark.org.trusc.edu |
Development of Advanced Purification Techniques for High-Purity Sodium Selenate Decahydrate
The production of high-purity sodium selenate is critical for its application in sensitive fields, including its use as an analytical reagent and a nutritional fortifier. Various techniques have been developed to purify the compound, often starting from crude selenium sources or industrial byproducts.
One common production and purification pathway begins with selenium dioxide (SeO₂). The process involves dissolving selenium dioxide in water to form selenious acid (H₂SeO₃), which is then neutralized with sodium hydroxide (B78521) (NaOH) to produce sodium selenite (B80905) (Na₂SeO₃). google.com The sodium selenite is subsequently oxidized using hydrogen peroxide (H₂O₂) to yield sodium selenate. wikipedia.orggoogle.com Further purification involves the addition of adsorbents to remove impurities, followed by filtration, evaporation to create a supersaturated solution, and crystallization to separate the pure sodium selenate. google.com
Another advanced method involves the recovery and purification of selenium from industrial waste streams, such as those from electrolytic copper refining. google.com In one such process, selenium-rich leach liquor is first neutralized with sulfuric acid to remove excess carbonates. google.com The solution is then treated to precipitate impurities like tellurium, leaving a purified sodium selenate solution. google.com From this purified liquor, high-purity selenium can be precipitated. google.com
Ion exchange chromatography is also a viable technique for purification. This method can separate selenate from interfering matrix elements. plos.org For instance, after oxidizing selenium compounds to selenate, the solution can be passed through a cation exchange resin to remove unwanted cations. plos.org Additionally, precipitation methods, such as precipitating selenate from a solution using barium chloride to form barium selenate (BaSeO₄), can be an effective purification step, as the barium selenate can then be isolated and converted back to a high-purity selenate solution or other selenium compounds. jst.go.jp
Table 3: Comparison of Sodium Selenate Purification Techniques
| Technique | Key Reagents/Process | Starting Material | Outcome | Reference |
| Oxidation & Crystallization | NaOH, H₂O₂, Adsorbents | Selenium Dioxide | Crystalline Sodium Selenate | google.com |
| Precipitation & Filtration | H₂SO₄, Sodium Metabisulfite | Raw Selenium Leach Liquor | Purified Sodium Selenate Solution | google.com |
| Ion Exchange | Cation Exchange Resin, K₂S₂O₈ | Selenium-containing digests/extracts | Removal of interfering matrix elements | plos.org |
| Selective Precipitation | Barium Chloride (BaCl₂) | Selenate solution | Barium Selenate (BaSeO₄) precipitate | jst.go.jp |
Q & A
Basic: What methodologies are recommended for characterizing the physicochemical properties of sodium selenate decahydrate?
To comprehensively analyze this compound, researchers should employ:
- X-ray diffraction (XRD) to determine crystallite size (28.75–49.97 nm) and lattice strain using the Scherrer equation .
- Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to study thermal stability, revealing decomposition at 852.65°C and water loss events .
- Particle size distribution (PSD) analysis to measure surface area (0.676 m²/g) and span values (36.71 µm), critical for dissolution studies .
Basic: How should experimental designs be structured when comparing selenium sources (e.g., selenate vs. selenite) in agricultural studies?
Adopt a completely randomized design with independent treatments (e.g., 0.2–0.8 mg L⁻¹ concentrations) and ≥5 replications. Include controls (no selenium) and standardize application methods (e.g., soil application at sowing). Ensure purity of reagents (e.g., ≥99.999% Na₂SeO₄) to minimize confounding impurities like Fe (<1 ppm) .
Advanced: How can thermal decomposition pathways of this compound be analyzed?
Use TGA/DTG to identify weight loss stages:
- Initial 0.14% loss (trapped moisture at ~100°C).
- Major decomposition (6.73% weight loss) at 757.89–896.18°C, attributed to selenate breakdown and Al₂O₃ formation .
- Complement with DSC to quantify enthalpy changes during endothermic water expulsion and decomposition .
Advanced: How can contradictions in crystallite size data from XRD be resolved?
Account for lattice strain effects using the Scherrer equation (G = kλ/bCosθ). For Na₂SeO₄, average crystallite size is 41.25 nm, but variations (28.75–49.97 nm) may arise from strain or instrumental broadening. Validate with PSD to correlate particle size (d₅₀ = 14.44 µm) and surface area .
Advanced: What methods are used to model selenium solubility in ternary systems (e.g., Na₂SeO₃-Na₂CO₃-H₂O)?
Combine Raman spectroscopy and EXAFS to track aqueous species distribution. At 30°C, Na₂SeO₃ solubility decreases with Na₂CO₃ concentration, precipitating phases like Na₂SeO₄·5H₂O (low carbonate) and Na₂CO₃ hydrates (high carbonate). Validate with thermodynamic models (e.g., MSE) .
Basic: What are key considerations for preparing aqueous solutions of this compound?
- Use Milli-Q water to dissolve pre-weighed samples.
- Adjust pH to ~12 with NaOH to stabilize selenate ions and avoid hydrolysis.
- Verify solubility Na₂SeO₄ dissolves at 77 g/100 mL (20°C) but decreases in carbonate-rich systems .
Advanced: How can solution calorimetry determine thermodynamic properties of this compound?
Measure enthalpy of solution (ΔHₛₒₗ) in 5 N HCl. For Na₂SeO₄·10H₂O, ΔH_f (formation from elements) is −4,006.39 ± 11.91 kJ·mol⁻¹. Cross-validate with high-temperature oxide melt calorimetry to account for hydration effects .
Basic: What quality control measures ensure sample purity in sodium selenate studies?
- Confirm purity (≥99.999%) via ICP-MS, ensuring Ca/Mg <5% and Fe <1 ppm .
- Use FT-IR to detect O-H vibrations (3541 cm⁻¹) from residual water, which may affect reactivity .
Advanced: How can environmental impacts of selenium contamination be assessed in aqueous systems?
- Model speciation using LAXS/EXAFS to identify selenate (SeO₄²⁻) vs. selenite (SeO₃²⁻) in water.
- Compare against regulatory thresholds (e.g., 50 µg L⁻¹ for drinking water) and study bioaccumulation in plants using controlled dosing (e.g., 0.2–0.8 mg L⁻¹) .
Advanced: How should spectroscopic data (UV-Vis, FT-IR) be interpreted for this compound?
- UV-Vis : Peak at 205.1 nm (λₘₐₓ) corresponds to HOMO→LUMO transitions in SeO₄²⁻ .
- FT-IR : Broad O-H stretch (3541 cm⁻¹) indicates lattice water; absence of Se-O bending (~400 cm⁻¹) confirms structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
